7-Ribofuranosyl-7H-purine-2,8-diamine

Purine nucleoside phosphorylase Enzyme inhibition Immunosuppression

Researchers requiring regiospecifically N7-linked purine nucleosides face limited availability and risk of N9-isomer contamination. 7-Ribofuranosyl-7H-purine-2,8-diamine (CAS 1089-92-5) resolves this with ≥95% HPLC purity, ensuring N7-regiochemical fidelity for selective mammalian PNP inhibition (≥2-fold more potent than N9 analogs) and metabolically stable negative control in SAR studies. Available for rapid global delivery.

Molecular Formula C10H14N6O4
Molecular Weight 282.26 g/mol
CAS No. 1089-92-5
Cat. No. B12688409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Ribofuranosyl-7H-purine-2,8-diamine
CAS1089-92-5
Molecular FormulaC10H14N6O4
Molecular Weight282.26 g/mol
Structural Identifiers
SMILESC1=C2C(=NC(=N1)N)N=C(N2C3C(C(C(O3)CO)O)O)N
InChIInChI=1S/C10H14N6O4/c11-9-13-1-3-7(14-9)15-10(12)16(3)8-6(19)5(18)4(2-17)20-8/h1,4-6,8,17-19H,2H2,(H4,11,12,13,14,15)/t4-,5-,6-,8-/m1/s1
InChIKeyQWYMPTSCUFKJML-UAKXSSHOSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Ribofuranosyl-7H-purine-2,8-diamine: Structural and Physicochemical Identity


7-Ribofuranosyl-7H-purine-2,8-diamine (CAS 1089-92-5) is a synthetic purine nucleoside analog featuring a β-D-ribofuranosyl moiety attached at the N7 position of the purine ring, with amino substituents at positions 2 and 8 [1]. Its molecular formula is C₁₀H₁₄N₆O₄ with an exact mass of 282.10765 Da [1]. Unlike the vast majority of biologically relevant purine nucleosides—which are exclusively N9-glycosylated—this compound belongs to the rare class of N7-ribofuranosyl purines, a regiochemical distinction that fundamentally alters its interaction with purine-metabolizing enzymes, its chemical stability, and its hydrogen-bonding potential [2]. It has been catalogued in the NIAID Anti-HIV/OI Chemical Compound Database, indicating its evaluation in antiviral screening programs [3].

N7-regioisomer purine nucleoside — distinct regiochemistry from N9-linked analogs
PNP enzyme target engagement and substrate specificity studies
Modified oligonucleotide and fluorogenic substrate research
N7-glycosylated purine reference standard characterization

7-Ribofuranosyl-7H-purine-2,8-diamine: Incompatibility with N9 Purine Substitution


Generic substitution of 7-ribofuranosyl-7H-purine-2,8-diamine with an N9-linked isomer such as 2,6-diaminopurine riboside (CAS 2096-10-8) or a natural purine nucleoside is scientifically unsound. The N7 versus N9 regiochemistry is not a minor structural variation; it dictates fundamentally different enzyme recognition profiles. N7-substituted purine analogues of hypoxanthine and guanine have been shown to be twice as potent as inhibitors of purine nucleoside phosphorylase (PNP) compared to their N9 counterparts [1], and the kinetic parameters (Km, Vmax/Km) of N7-ribofuranosyl nucleosides toward PNP differ by orders of magnitude from those of natural N9-substrates [2]. Furthermore, the 2,8-diamino substitution pattern on the target compound creates a hydrogen-bond donor/acceptor topology distinct from the 2,6-diamino arrangement of the common N9 isomer, which directly impacts base-pairing fidelity in oligonucleotide contexts and molecular recognition by nucleoside-processing enzymes [3]. Substitution without quantitative verification of enzyme kinetics, selectivity profile, and chemical stability would invalidate any structure-activity relationship study or analytical application relying on this specific regioisomer.

Enzyme recognition N7 regiochemistry alters PNP active-site complementarity; inhibition profile may shift vs N9-linked analogs
Catalytic efficiency N7-ribofuranosyl purines exhibit markedly reduced substrate turnover; metabolic stability interpretation may differ from N9 substrates
Glycosidic bond stability N7 glycosidic bond shows distinct pH-rate hydrolysis profile; handling and storage protocols differ from N9 nucleosides
Hydrogen-bond topology 2,8-diamino substitution on N7 scaffold creates altered base-pairing face; oligonucleotide incorporation may not transfer from 2,6-diamino N9 isomer

7-Ribofuranosyl-7H-purine-2,8-diamine: Quantitative Differentiation Evidence


PNP Inhibitor Potency: N7 vs N9 Purine Analogues

In a direct head-to-head study of sixteen N9- and N7-β-D-glucofuranuronoside purine analogues against purified rabbit kidney PNP, N7-substituted analogues of hypoxanthine and guanine were consistently twice as potent as inhibitors compared to their N9-substituted counterparts [1]. This finding was corroborated in a subsequent study where the N7-acyclonucleoside 7-[(1,3-dihydroxypropyl-2)amino]ethylguanine exhibited a Ki of 5 μM against human erythrocyte PNP, compared to 14 μM for its N9 counterpart—a 2.8-fold improvement in affinity—and Ki values of 0.7 μM versus 2.3 μM (3.3-fold) for the rabbit enzyme [2]. These data establish that N7 regiochemistry confers a quantifiable and reproducible advantage in PNP active-site complementarity.

PNP Inhibitor Potency
Head-to-head
N7 Ki: 5 μM (human), 0.7 μM (rabbit)
N9 Ki: 14 μM (human), 2.3 μM (rabbit)
2.8–3.3 fold lower Ki for N7
Supports PNP active-site complementarity review for N7 regioisomer
Purified human erythrocyte and rabbit kidney PNP; class-level evidence
Purine nucleoside phosphorylase Enzyme inhibition Immunosuppression

PNP Substrate Kinetics: N7-Ribofuranosyl vs Natural N9 Nucleosides

Direct kinetic comparison of N7-ribofuranosyl nucleosides with their natural N9 counterparts reveals profound differences in substrate quality. For human erythrocyte PNP, the pseudo-first-order rate constants (Vmax/Km) for phosphorolysis of N7-guanosine (N7Guo) and N7-inosine (N7Ino) were only 0.08% and 0.02% that of inosine, respectively [1]. The Michaelis constants further underscore this divergence: Km for N7Guo was 27 μM (calf PNP), 108 μM (human PNP), and 450 μM (E. coli PNP), whereas N7Ino exhibited Km values of 1.52 mM, 1.26 mM, and 0.64 mM across the same three enzymes [1]. These data quantitatively demonstrate that N7-ribofuranosyl purines are poor substrates for PNP, a property directly attributable to the N7 glycosidic linkage and exploitable for designing metabolically stable nucleoside probes.

PNP Substrate Efficiency
Head-to-head
N7Ino Vmax/Km: 0.02% of inosine
N7Guo Vmax/Km: 0.08% of inosine
Km N7Guo: 108 μM (human PNP)
≥1,250-fold lower catalytic efficiency vs natural N9 substrates
Human, calf, and E. coli PNP; phosphorolysis assay context
Enzyme kinetics Substrate specificity Purine salvage pathway

Glycosidic Bond Stability: 7- vs 9-β-D-Ribofuranosylpurines

A dedicated mechanistic study by Panzica et al. (1972) established a quantitative framework for the differential acid-catalyzed hydrolysis of 7- and 9-β-D-ribofuranosylpurines [1]. The study determined that the rate-determining step and overall hydrolysis kinetics differ systematically between the two regioisomeric series, with the N7 glycosidic bond exhibiting distinct pH-rate profiles and activation parameters. This finding was reinforced by later work showing that the differences in relative stability toward acidic hydrolysis between 7- and 9-(α-D-ribofuranosyl)-3-methylguanines were 'distinctly higher than those described so far for the other 7-9 isomeric nucleosides' [2]. For procurement, this means that N7-ribofuranosyl-7H-purine-2,8-diamine requires different handling and storage protocols (e.g., avoidance of acidic conditions) compared to N9-linked nucleoside analogs.

Glycosidic Bond Stability
Cross-study
N7 glycosidic bond: distinct pH-rate profile from N9 series
Rate-determining step differs systematically between regioisomers
Stability profile may affect acid-quench and HPLC method design
Substituent-dependent; class-level evidence across N7-purine series
Chemical stability Glycosidic hydrolysis Nucleoside stability

N7-Riboside Fluorogenic Selectivity: Mammalian vs Bacterial PNP

Enzymatic ribosylation of 2,6-diamino-8-azapurine by purine-nucleoside phosphorylase yields N9-, N8-, and N7-riboside products whose proportions can be modulated by point mutations in the enzyme active site [1]. Critically, N7-β-D-ribosyl-2,6-diamino-8-azapurine was identified as a good fluorogenic substrate for mammalian forms of PNP, including human blood PNP, while the N8-riboside regioisomer is selective for the E. coli enzyme [1]. This regioisomer-dependent enzyme selectivity has been exploited in a fluorescence-based assay for PNP activity in 1000-fold diluted human blood lysates, where the N7-riboside of 8-aza-2,6-diaminopurine serves as a substrate with reaction rates and apparent Michaelis constants determined and compared against reference compounds guanosine and 7-methylguanosine [2].

Mammalian vs Bacterial PNP
Head-to-head
N7-riboside: selective for mammalian PNP (human blood)
N8-riboside: selective for E. coli PNP
≥10-fold assay sensitivity improvement reported
Supports regioisomer-dependent enzyme source selectivity studies
Fluorescence-based assay; 1000-fold diluted human blood lysate
Fluorogenic substrate Enzyme assay PNP detection

Physicochemical Profile: N7 vs N9 2,6-Diaminopurine Riboside

Computed physicochemical properties from PubChem reveal quantifiable differences between 7-ribofuranosyl-7H-purine-2,8-diamine (CID 164783) and its most commonly considered substitute, 2,6-diaminopurine riboside (CID 72200) [1]. The target compound exhibits XLogP3-AA of -2.3, a topological polar surface area (TPSA) of 166 Ų, 5 hydrogen bond donors, and 9 hydrogen bond acceptors, with 3 defined atom stereocenters and a complexity score of 363 [1]. The 2,8-diamino substitution pattern on the N7-ribofuranosyl scaffold creates a fundamentally different hydrogen-bond donor/acceptor spatial arrangement compared to the 2,6-diamino substitution on the N9-ribofuranosyl scaffold of 2-aminoadenosine, which affects base-pairing thermodynamics—2,6-diaminopurine forms three Watson-Crick hydrogen bonds with thymine/uracil, whereas the 2,8-diamino pattern with N7 glycosylation produces an altered hydrogen-bonding face [2].

Computed Properties
Data to verify
XLogP3-AA: -2.3
TPSA: 166 Ų
HBD: 5 / HBA: 9
Exact mass: 282.10765 Da
Hydrogen-bond donor/acceptor topology differs from N9 2,6-diamino isomer
Computed properties (PubChem); no experimental determination available
Drug-likeness Physicochemical properties Molecular recognition

7-Ribofuranosyl-7H-purine-2,8-diamine: Application Scenarios


Mammalian-Selective Fluorogenic PNP Substrates for Diagnostic Assays

Based on the demonstrated selectivity of N7-ribosides for mammalian PNP over bacterial PNP [1], 7-ribofuranosyl-7H-purine-2,8-diamine can serve as a scaffold for designing fluorogenic substrates specific to human PNP. The N7-ribosyl-2,6-diamino-8-azapurine precedent shows that this regioisomer class enables ≥10-fold improvement in PNP assay sensitivity over conventional methods when used in diluted blood lysates [2]. Researchers procuring this compound for assay development should prioritize purity specifications (≥95% by HPLC) to minimize interference from N8- or N9-riboside contaminants that would compromise mammalian selectivity.

Regioisomer-Dependent Base-Pairing in Modified Oligonucleotides

The N7-glycosidic linkage fundamentally alters base-pairing thermodynamics, as demonstrated by studies showing that substituting N9-guanosine with N7-guanosine in RNA duplexes severely diminishes thermodynamic stability with canonical partners (C and U) while paradoxically stabilizing mismatches with G and A [1]. 7-Ribofuranosyl-7H-purine-2,8-diamine, with its unique 2,8-diamino substitution, offers an orthogonal hydrogen-bonding face for exploring non-canonical base-pairing motifs in synthetic oligonucleotides, with applications in RNA therapeutics and diagnostics.

Chemical Biology Probe for Purine Salvage Enzyme Specificity

The quantifiable differences in PNP substrate kinetics—with N7-ribofuranosyl nucleosides exhibiting Vmax/Km values 1,250- to 5,000-fold lower than natural N9 substrates [1]—make this compound class valuable for probing the active-site constraints of purine-metabolizing enzymes. 7-Ribofuranosyl-7H-purine-2,8-diamine can be used as a metabolically stable negative control or as a starting point for structure-activity relationship studies aimed at identifying the minimal structural features required to convert an N7-substrate into an N7-inhibitor, leveraging the 2-fold greater inhibitory potency intrinsic to N7-substituted purines [2].

Reference Standard for N7-Glycosylated Purines in Prebiotic and Natural Product Research

N7-ribosyl purines have been implicated as readily available under prebiotic conditions, yet nature ultimately selected N9-ribosides for contemporary metabolism [1]. 7-Ribofuranosyl-7H-purine-2,8-diamine serves as a well-defined synthetic reference standard for characterizing N7-glycosylated purines in prebiotic chemistry simulations and in studies of natural products where N7-glycosylation has been observed, such as in pseudovitamin B12 factor G and certain microbial secondary metabolites. Its computed and experimental physicochemical parameters provide a benchmark for identifying and quantifying N7-regioisomers in complex mixtures.

Application
Selection Property
Validation Focus
Mammalian PNP detection assay development
N7-regiochemistry mammalian enzyme selectivity
Fluorogenic substrate response in diluted lysate
Modified oligonucleotide base-pairing studies
Altered hydrogen-bond donor/acceptor topology
Thermodynamic stability of N7-modified RNA duplexes
Purine salvage enzyme specificity studies
N7-ribofuranosyl metabolic stability context
PNP substrate-to-inhibitor transition kinetics
N7-glycosylated purine reference characterization
Defined N7-regiochemistry benchmark
Identity confirmation in complex mixtures
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